molecular formula C12H19N3O4 B8236424 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B8236424
M. Wt: 269.30 g/mol
InChI Key: GAZFWAVSPPBWFO-VIFPVBQESA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable diketone precursor.

    Coupling Reaction: The protected amino acid is then coupled with the pyrazole derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the Boc protecting group can be reduced using lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TFA in DCM at room temperature.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxide.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Deprotection to yield the free amino acid.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a drug candidate or a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the methyl-substituted pyrazole ring. These features confer specific steric and electronic properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-15(4)7-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZFWAVSPPBWFO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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